3-Chloroalanine

Vue d'ensemble

Description

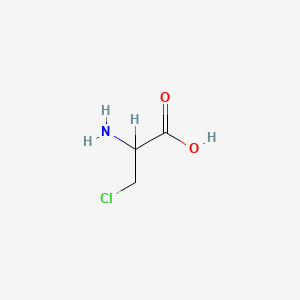

3-chloroalanine is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine by a chloro group. It is a non-proteinogenic alpha-amino acid, an organochlorine compound and a chloroalanine.

Mécanisme D'action

Target of Action

The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in certain strains of bacteria, such as Pseudomonas sp. (strain ACP) .

Mode of Action

It’s known that this compound can inhibit the function of certain enzymes, such as alanine racemase , which is involved in the conversion of L-alanine to D-alanine, a crucial step in bacterial cell wall synthesis .

Biochemical Pathways

Two putative degradation pathways for this compound have been identified . The first pathway proceeds via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second one involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .

Pharmacokinetics

It’s known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By inhibiting the function of enzymes like alanine racemase, this compound can potentially disrupt the synthesis of bacterial cell walls , leading to the inhibition of bacterial growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in wastewater has been shown to affect the performance of biological wastewater treatment systems . The microbial communities in these systems can adapt to degrade this compound, demonstrating the impact of environmental factors on the compound’s action .

Analyse Biochimique

Biochemical Properties

The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . This interaction involves the replacement of the chloride in 3-Chloroalanine, which is a key step in the synthesis of other amino acids .

Cellular Effects

The effects of This compound A related compound, 3-chloroaniline, has been shown to be biodegraded by bacterial communities in wastewater treatment systems . The microbial communities adapted to biologically degrade 3-chloroaniline within three weeks of exposure .

Molecular Mechanism

The exact molecular mechanism of This compound It is known that the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . This suggests that this compound may interact with enzymes in a similar manner.

Temporal Effects in Laboratory Settings

The temporal effects of This compound In a study involving a related compound, 3-chloroaniline, microbial communities in wastewater treatment reactors adapted to biologically degrade the compound within three weeks .

Metabolic Pathways

The metabolic pathways involving This compound It is known that this compound is used in the synthesis of other amino acids by replacement of the chloride .

Activité Biologique

3-Chloroalanine, also known as L-3-Chloroalanine hydrochloride, is a synthetic amino acid derivative characterized by the presence of a chlorine atom at the third carbon position of the alanine molecule. This compound has garnered attention due to its unique biochemical properties and potential applications in various fields, including microbiology, pharmacology, and organic synthesis.

- Chemical Formula : C₃H₆ClNO₂

- Molecular Weight : 159.994 g/mol

- Physical Appearance : White crystalline powder

This compound is synthesized through several methods, typically involving the chlorination of alanine in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt.

This compound exhibits several biological activities primarily due to its role as an unnatural amino acid. Its structure allows it to interfere with various biochemical pathways:

- Inhibition of Peptidoglycan Synthesis : this compound acts as an antibacterial agent by inhibiting peptidoglycan synthesis in bacterial cell walls. Studies have shown that certain bacteria, such as Streptococcus mutans and Escherichia coli, are sensitive to this compound, while others like Fusobacterium nucleatum exhibit resistance due to specific enzymatic pathways .

- Enzymatic Transformations : The compound can be enzymatically transformed into other useful amino acids. For instance, racemases and epimerases that interact with this compound have been studied for their roles in metabolism and potential as drug targets for diseases like cancer and bacterial infections .

Cellular Effects

This compound influences cellular processes such as:

- Protein Synthesis : Its incorporation into proteins can alter their function and stability, impacting gene expression.

- Membrane Potential Maintenance : The compound may play a role in maintaining membrane potential and active transport processes within cells.

Case Studies and Applications

- Antibacterial Properties :

- Enzymatic Studies :

-

Pharmacological Potential :

- Investigations into this compound's anticancer properties have shown promising results in preclinical models, suggesting its utility in developing new therapeutic agents targeting cancer cells.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Cl at C3 | Antibacterial, affects protein synthesis |

| 3-Chloroaniline | Cl at C2 | Limited biological activity |

| 3-Chloro-D-alanine | Cl at C3 | Antibacterial properties |

This table illustrates the unique biological activities associated with this compound compared to structurally similar compounds.

Applications De Recherche Scientifique

Enzymatic Transformations

Overview

3-Chloroalanine serves as a substrate for enzymatic transformations, leading to the production of useful amino acids. Research has shown that it can be converted into other amino acids through various enzymatic processes, which is significant for biochemistry and pharmaceutical applications.

Key Findings

- A study highlighted the potential of using this compound in the synthesis of valuable amino acids via enzyme-catalyzed reactions. The transformation processes involve the use of specific enzymes that facilitate the conversion of this compound into more complex molecules, which can be utilized in drug development and metabolic studies .

- The enzymatic pathways involving this compound are being explored for their efficiency and specificity, making them attractive for industrial applications where amino acids are required in large quantities .

Pharmaceutical Applications

Drug Synthesis

this compound is integral to the synthesis of several pharmaceutical compounds, particularly antibiotics and other bioactive molecules.

Case Studies

- D-Cycloserine Synthesis : D-cycloserine, an antibiotic effective against tuberculosis, can be synthesized from this compound derivatives. This process involves converting this compound into D-cycloserine through a series of chemical reactions that enhance its bioactivity against resistant strains of bacteria .

- Environmental Considerations : Recent methods for synthesizing D-cycloserine from this compound have focused on reducing environmental impact by utilizing less hazardous reagents and achieving higher yields (up to 94.72%) while maintaining product purity .

Biochemical Research

Role as a Biochemical Tool

In biochemical research, this compound is employed as an inhibitor or modulator in various studies.

Applications in Research

- Inhibition Studies : The compound acts as an inhibitor for serine C-palmitoyltransferase (EC 2.3.1.50), which is involved in lipid metabolism. This inhibition can provide insights into metabolic pathways and potential therapeutic targets for metabolic disorders .

- Cellular Studies : Research has indicated that incorporating this compound into cell culture studies helps elucidate the roles of specific amino acids in cellular metabolism and signaling pathways, contributing to a deeper understanding of cellular functions .

Propriétés

IUPAC Name |

2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927558 | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-36-0, 39217-38-4, 13215-35-5 | |

| Record name | β-Chloroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: 3-Chloroalanine acts as a mechanism-based inhibitor for several enzymes, primarily targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. [, , ] One of its key targets is alanine racemase, an enzyme crucial for bacterial cell wall synthesis. [] this compound irreversibly inactivates alanine racemase by forming a covalent adduct with the PLP cofactor. [] This inactivation disrupts the balance of D-alanine and L-alanine, ultimately inhibiting bacterial growth. []

ANone: this compound, also known as 2-amino-3-chloropropanoic acid, has the following structural characteristics:

A: this compound itself does not directly inhibit GABA-AT. Instead, it undergoes a buffer-catalyzed cyclization to form L-cycloserine. [] L-cycloserine is the actual inactivator of GABA-AT. [] This inactivation was confirmed through experiments where adding gabaculine-inactivated enzyme (another GABA-AT inhibitor) did not affect the inactivation rate, indicating that the active inhibitor is generated from this compound and not through interactions with peripheral amino acid residues. []

A: this compound serves as a valuable starting material in the synthesis of various amino acids. One example is the production of D-cysteine. [] The enzyme 3-chloro-D-alanine chloride-lyase, found in Pseudomonas putida CR 1-1, catalyzes the β-replacement reaction of 3-chloro-D-alanine with sodium hydrosulfide, yielding D-cysteine. []

A: Research on Escherichia coli threonine synthase (TS) offers insights into the SAR of this compound analogs. [] Various derivatives, including L-3-hydroxyhomoserine phosphate, L-2,3-methanohomoserine phosphate, L-2-amino-3-[(phosphonomethyl)thio)]propanoic acid, and DL-E-2-amino-5-phosphono-4-pentenoic acid, were investigated for their inhibitory activity against TS. [] These studies revealed that structural modifications, particularly at the C-3 position and the phosphate group, significantly influence the potency and mechanism of inhibition. []

ANone: While specific resistance mechanisms are not discussed in the provided research, the development of resistance to any antimicrobial agent, including this compound, is possible. Bacteria can evolve mechanisms to circumvent the inhibitory effects of compounds like this compound. Further research is needed to understand the potential for resistance development and the underlying mechanisms.

A: Aspartate aminotransferase, another PLP-dependent enzyme, can catalyze β-elimination reactions with substrates like 3-chloro-L-alanine. [] This property is exploited for synthesizing novel chiral amino acids by introducing suitable nucleophiles as co-substrates. [] For instance, using 3-chloro-L-alanine and thiosulphate as substrates for aspartate aminotransferase results in the high-yielding synthesis of L-cysteine with high enantiomeric purity. []

ANone: Various analytical techniques are employed to characterize and quantify this compound. Common methods include:

ANone: The provided research does not offer specific details on the environmental impact of this compound. Given its potential biological activity, investigating its fate and effects in the environment is crucial. Research is needed to assess its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms.

A: Alternatives to this compound depend on the specific application. For instance, other alanine racemase inhibitors like D-cycloserine are used clinically as antibiotics. [] In chiral amino acid synthesis, alternative starting materials and enzymatic or chemical catalysts can be employed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.